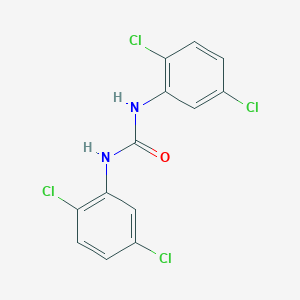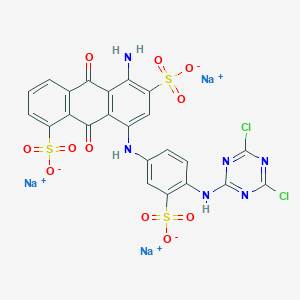![molecular formula C14H18N2O4 B080133 Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate CAS No. 13636-62-9](/img/structure/B80133.png)
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate, also known as MPPD, is a chemical compound that has been widely used in scientific research. It is a derivative of propanedioic acid and is commonly used as a starting material in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the hydrazine group. It can also act as a chelating agent, due to the presence of the carboxylate groups.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potential carcinogen and mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it is toxic and can be hazardous to handle. It is also a potential carcinogen and mutagen, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate. One area of research could be to investigate its potential as a ligand in the synthesis of metal complexes with novel properties. Another area of research could be to study its potential as a reagent in the synthesis of new drugs and natural products. Additionally, more research is needed to fully understand the mechanism of action and potential toxicity of Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate.
Méthodes De Synthèse
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate can be synthesized through a simple reaction between diethyl malonate and 2-methylphenylhydrazine. The reaction is catalyzed by a base such as sodium ethoxide or potassium hydroxide. The product obtained is a yellow crystalline solid with a melting point of 142-144°C. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the preparation of Schiff bases, which are important intermediates in the synthesis of various drugs and natural products. Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propriétés
Numéro CAS |
13636-62-9 |
|---|---|
Nom du produit |
Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3 |
Clé InChI |
BYVZJSJGAMJAKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Synonymes |
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



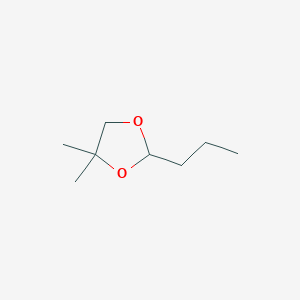
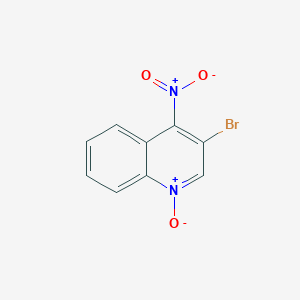
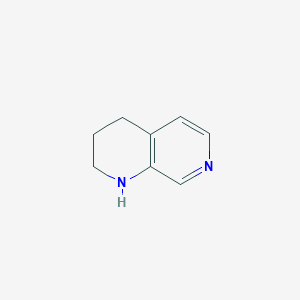
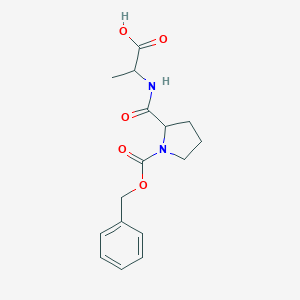
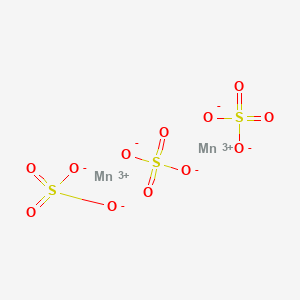
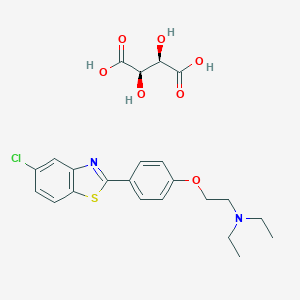
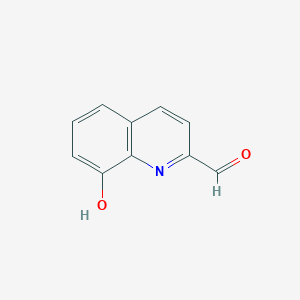
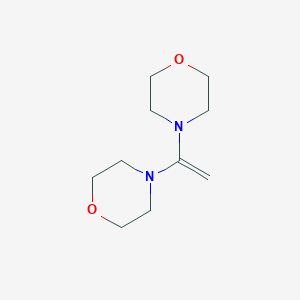
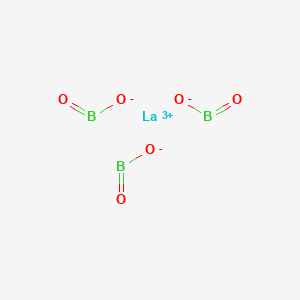

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)

